Ethanone, 2-amino-1-(4-thiazolyl)-
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Overview
Description
Ethanone, 2-amino-1-(4-thiazolyl)- is a compound that features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atomsThe thiazole ring is known for its aromaticity and reactivity, making it a versatile scaffold in the development of biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethanone, 2-amino-1-(4-thiazolyl)- typically involves the reaction of 2-bromo-1-(4-thiazolyl)ethanone with ammonia or an amine. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction yields the desired product after purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-amino-1-(4-thiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
Ethanone, 2-amino-1-(4-thiazolyl)- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethanone, 2-amino-1-(4-thiazolyl)- involves its interaction with various molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation/blocking of receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
Tiazofurin: An antineoplastic drug.
Uniqueness
Ethanone, 2-amino-1-(4-thiazolyl)- is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for the development of new therapeutic agents and industrial applications .
Properties
Molecular Formula |
C5H6N2OS |
---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
2-amino-1-(1,3-thiazol-4-yl)ethanone |
InChI |
InChI=1S/C5H6N2OS/c6-1-5(8)4-2-9-3-7-4/h2-3H,1,6H2 |
InChI Key |
HEGRFZQMHYPEJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CS1)C(=O)CN |
Origin of Product |
United States |
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